1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-22-10-12-23(13-11-22)24-18-5-3-2-4-17(18)19(21-20(24)26)29-14-15-6-8-16(9-7-15)25(27)28/h6-9H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFVPTBCMUIMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that integrates a piperazine moiety and a nitrobenzyl thioether, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.5 g/mol. The structural features include:
- Piperazine Ring : Associated with neuroactive and antitumor properties.
- Nitrobenzyl Thioether : Contributes to the compound's reactivity and potential biological effects.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its anticancer properties and neuropharmacological effects. Below are key findings from recent studies:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that derivatives of piperazine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism : The compound may interact with poly (ADP-ribose) polymerase (PARP), enhancing cleavage of PARP1 and promoting apoptosis through increased CASPASE 3/7 activity .
- Case Study : In a study involving human estrogen receptor-positive breast cancer cells, related compounds exhibited IC50 values as low as 18 μM, demonstrating moderate to significant efficacy against cancer cells .
Neuropharmacological Effects
The piperazine component is often linked to central nervous system (CNS) activity. Compounds featuring piperazine structures have been evaluated for their potential to modulate neurotransmitter systems.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of PARP1; Apoptosis induction | |
| CNS Activity | Modulation of neurotransmitter systems |
Research Findings
Several studies have highlighted the pharmacological potential of similar compounds:
- In Vitro Studies : Various derivatives have been synthesized and screened for biological activity. For example, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines.
- In Silico Analysis : Computational studies suggest favorable interactions between the compound and target proteins involved in cancer progression and neuropharmacology .
- Comparative Analysis : A table comparing related compounds illustrates the unique characteristics and activities associated with the tetrahydroquinazolinone structure:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methylpiperazin-1-yl)-2-thiophenecarboxamide | Thiophene ring | Antimicrobial |
| 4-(4-nitrophenylthio)-6-methylpyrimidin-2(1H)-one | Pyrimidine core | Antitumor |
| 2-amino-4-(4-nitrophenylthio)pyrimidine | Amino substitution | CNS activity |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Tetrahydroquinazolinone Derivatives
Key Observations :
- Piperazine Derivatives : The target compound and COMPOUND 37 () share the 4-methylpiperazine group, which is critical for interactions with biological targets such as kinase ATP-binding pockets .
- Nitro Substituents : Compound 3b () and the target compound both feature nitro groups but differ in position (3-nitrophenyl vs. 4-nitrobenzylthio), which may alter electronic properties and binding affinities .
- Heterocyclic Modifications: Compounds in and incorporate benzothiazole or thiophene rings, enhancing π-π stacking interactions compared to the simpler tetrahydroquinazolinone core of the target compound .
Key Findings :
Critical Analysis :
- The target compound’s synthesis likely involves S-alkylation of a tetrahydroquinazolinone precursor with 4-nitrobenzyl bromide, analogous to methods in .
- COMPOUND 37 () uses advanced cross-coupling techniques, highlighting the need for precise stereochemical control in piperazine-containing analogs .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-nitrobenzylthio group increases hydrophobicity compared to morpholine or morpholine derivatives in .
- Solubility : The 4-methylpiperazine moiety improves aqueous solubility relative to purely aromatic analogs (e.g., 3b in ) .
- Stability : Thioether linkages (as in the target compound) are less prone to oxidation than thiols, enhancing metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A typical approach involves:
- Step 1 : Reacting a substituted anthranilic acid derivative with a thiol-containing reagent (e.g., 4-nitrobenzyl mercaptan) under acidic conditions to form the quinazolinone core.
- Step 2 : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions using catalysts like DIPEA in dichloromethane (DCM) .
- Optimization : Temperature control (70–80°C), solvent selection (e.g., PEG-400 for heterogeneous catalysis), and purification via flash chromatography or crystallization improve yields .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and piperazine ring integration (e.g., δ 2.45–3.82 ppm for piperazine protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What standard analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) evaluates purity (>98%) .
- Thermogravimetric Analysis (TGA) : Determines decomposition points (e.g., mp 187–190°C for related analogs) .
- Stability Studies : Accelerated stability testing in buffers (pH 1–9) at 40°C/75% RH identifies degradation products .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- In vitro assays : Use kinase inhibition panels (e.g., tyrosine kinases) or cell viability assays (MTT) on cancer cell lines (IC determination) .
- Target Prediction : Molecular docking against proteins with conserved piperazine-binding pockets (e.g., dopamine receptors or EGFR) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Comparative Analysis : Evaluate substituent effects (e.g., nitro vs. chloro groups) on binding affinity using isosteric replacements .
- Free-Wilson Analysis : Quantify contributions of specific functional groups (e.g., 4-nitrobenzylthio) to activity via regression models .
- Crystallography : Resolve ambiguities in binding modes by co-crystallizing analogs with target proteins .
Q. How can spectral data discrepancies (e.g., NMR shifts) between synthesized batches be systematically addressed?
- Methodological Answer :
- Deuterated Solvent Calibration : Ensure consistent solvent (CDCl vs. DMSO-d) and internal standards (TMS) .
- Batch Comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outlier batches .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., oxidized thioethers) that affect spectral clarity .
Q. What experimental frameworks assess the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS .
- Hydrolysis Kinetics : Monitor hydrolysis rates in aqueous buffers (pH 3–10) to identify pH-dependent breakdown mechanisms .
- Ecotoxicology : Use zebrafish embryo toxicity assays (FET) to evaluate ecological risks of degradation products .
Q. How can researchers address inconsistencies in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to explain bioavailability gaps .
- Dose-Response Optimization : Adjust dosing regimens in rodent models to account for first-pass metabolism .
- Toxicogenomics : RNA-seq of treated tissues identifies off-target effects that may confound activity data .
Q. What methodologies are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) to minimize byproducts like des-nitro analogs .
- HPLC-MS/MS : Quantify impurities at ppm levels using orthogonal separation methods (C18 and HILIC columns) .
- Genotoxic Assessment : Ames tests or comet assays ensure impurities lack mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
